GDC-0575 Exhibits Single-Digit Nanomolar Biochemical Potency, Distinct from Other Leading CHK1 Inhibitors
In a cross-study comparative analysis, GDC-0575 demonstrates a CHK1 biochemical IC50 of 1.2 nM. This potency is markedly higher (lower IC50) than SRA737, which exhibits an IC50 of 85 nM in the same assay context, and distinct from prexasertib (LY2606368), which has a reported Ki of 0.9 nM [1]. This quantitative difference in target engagement at the molecular level is a primary differentiator for experimental design where precise potency thresholds are critical.
| Evidence Dimension | CHK1 Biochemical Potency (IC50) |
|---|---|
| Target Compound Data | 1.2 nM |
| Comparator Or Baseline | SRA737: 85 nM; Prexasertib (LY2606368): Ki = 0.9 nM |
| Quantified Difference | GDC-0575 is ~71-fold more potent than SRA737 in this assay. |
| Conditions | Biochemical assay |
Why This Matters
This quantitative potency data allows researchers to select GDC-0575 over less potent alternatives like SRA737 when high target engagement at low concentrations is required for in vitro or in vivo models.
- [1] Table 1. In vitro and cellular potency of BBI-2779 and of reference compounds. Nature. 2024. View Source
